molecular formula C11H13BrO B1445966 1-(4-Bromo-3-methylphenyl)cyclobutanol CAS No. 1448610-48-7

1-(4-Bromo-3-methylphenyl)cyclobutanol

Cat. No. B1445966
CAS RN: 1448610-48-7
M. Wt: 241.12 g/mol
InChI Key: MFEMUUAFJWCBHY-UHFFFAOYSA-N
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Description

“1-(4-Bromo-3-methylphenyl)cyclobutanol” is an organic compound with the CAS Number: 1448610-48-7 and a molecular weight of 241.13 . It is a solid at room temperature .

Its IUPAC name is 1-(4-bromo-3-methylphenyl)cyclobutan-1-ol . The InChI code for this compound is 1S/C11H13BrO/c1-8-7-9 (3-4-10 (8)12)11 (13)5-2-6-11/h3-4,7,13H,2,5-6H2,1H3 .

Scientific Research Applications

Synthesis and Reactivity

Cyclobutanol derivatives have been studied for their unique reactivity and potential in synthesizing complex molecular structures. For example, palladium-catalyzed reactions involving cyclobutanol compounds have been shown to produce arylated benzolactones, demonstrating the utility of cyclobutanol derivatives in constructing pharmacologically relevant molecules (Matsuda, Shigeno, & Murakami, 2008). Additionally, the synthesis of spiro- and dispirotetrahydropyrane-2,4-diones incorporating cyclobutane fragments highlights the versatility of cyclobutane and cyclobutanol derivatives in organic synthesis (Kirillov & Melekhin, 2009).

Material Science and Ligand Chemistry

Cyclobutanol derivatives also find applications in material science and as ligands in coordination chemistry. The synthesis and characterization of cyclobutane-substituted Schiff base ligands and their metal complexes reveal the potential of these compounds in forming stable complexes that could have applications ranging from catalysis to material science (Cukurovalı, Yilmaz, & Ahmedzade, 2000).

Heterocyclic Compound Synthesis

Furthermore, cyclobutanol derivatives are key intermediates in the synthesis of heterocyclic compounds. The development of methodologies for synthesizing cyclobutane rings integrated into larger heterocyclic frameworks is of significant interest for pharmaceutical chemistry, where such structures are prevalent in drug molecules (Hasaneen et al., 2019).

Safety and Hazards

The compound is labeled with the signal word “Warning” and the hazard statement H302 . Precautionary statements include P264, P270, P330, and P501 .

properties

IUPAC Name

1-(4-bromo-3-methylphenyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-8-7-9(3-4-10(8)12)11(13)5-2-6-11/h3-4,7,13H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEMUUAFJWCBHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2(CCC2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-3-methylphenyl)cyclobutanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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